2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves reactions under specific conditions, utilizing catalysts and solvents such as N,N-dimethylformamide (DMF) and anhydrous potassium carbonate. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide is achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in DMF, yielding an 85% success rate under optimized conditions (He Xiang-qi, 2007).
Molecular Structure Analysis
The molecular structure of related compounds exhibits specific conformations and geometric parameters, as seen in 2-chloro-N-(2,4-dimethylphenyl)acetamide, where molecules are linked into chains through intermolecular hydrogen bonds, demonstrating the importance of hydrogen bonding in the structural stability (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve the formation of heterocycles and the investigation of reaction conditions to optimize yields. For example, N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide can be synthesized with a yield of about 80% under optimal conditions, highlighting the compound's reactivity and the effect of reaction parameters on yield (Gao Yonghong, 2009).
properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4/c1-11-4-6-13(18)15(8-11)23-10-17(20)19-12-5-7-14(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFXNKCRNMKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
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